Fmoc-Asp-OAll is a key building block in solid-phase peptide synthesis (SPPS) []. SPPS is a technique used to create peptides, which are chains of amino acids. Fmoc-Asp-OAll serves as the Fmoc-protected and allyl ester-activated form of the amino acid aspartic acid.
The Fmoc group acts as a temporary protecting group for the amino group of aspartic acid during the stepwise addition of amino acids in the peptide chain. This allows for the selective deprotection and coupling of subsequent amino acids in the desired sequence [].
The allyl ester group on the C-terminus of Fmoc-Asp-OAll acts as an activating group that facilitates the formation of the peptide bond with the next amino acid in the chain. This activation allows for efficient coupling and chain elongation during SPPS [].
Fmoc-Asp-OAll is used in various scientific research applications related to peptide synthesis, including:
Fmoc-Asp-OAll is a synthetic amino acid derivative. It consists of an aspartic acid (Asp) residue with two protective groups:
The structure of Fmoc-Asp-OAll features several key elements:
This combination of functional groups allows Fmoc-Asp-OAll to participate in specific coupling reactions while keeping the desired aspartic acid functionalities masked until later stages of peptide synthesis.
Fmoc-Asp(OAll) + H-Leu-OH + Coupling reagent --> Fmoc-Asp(Leu)-OH + Allyl alcohol
Specific data on the melting point, boiling point, and solubility of Fmoc-Asp-OAll might not be readily available due to its use as a building block in larger peptide molecules. However, it is generally expected to be a colorless to white solid, soluble in organic solvents like dichloromethane and dimethylformamide commonly used in peptide synthesis [, ].
Fmoc-Asp-OAll itself doesn't have a specific mechanism of action. Its significance lies in its role as a protected amino acid building block during peptide synthesis. The Fmoc and allyl ester groups act as temporary protecting groups, allowing for the controlled addition of aspartic acid into a desired peptide sequence.
Fmoc-Asp-OAll is likely not acutely toxic but should be handled with standard laboratory precautions like wearing gloves and working in a fume hood. Specific safety data sheets (SDS) from suppliers should be consulted for detailed information [, ]. Organic solvents used during peptide synthesis with Fmoc-Asp-OAll can be flammable and require proper handling procedures.